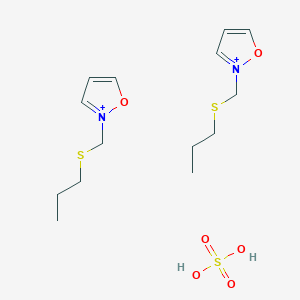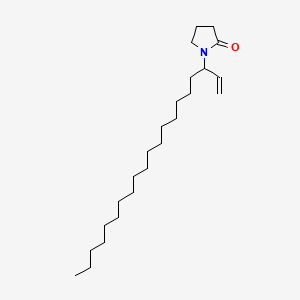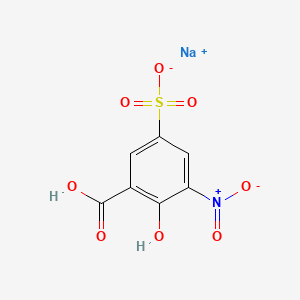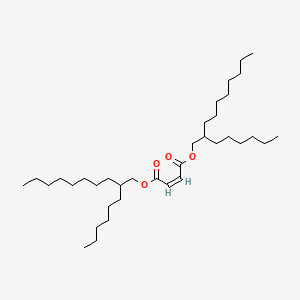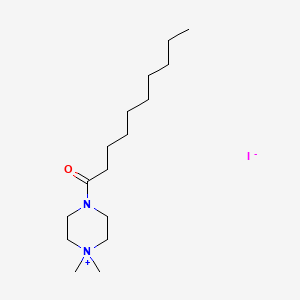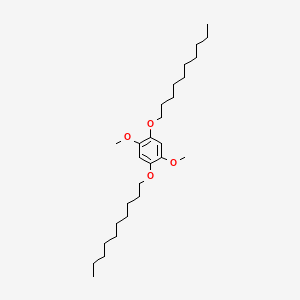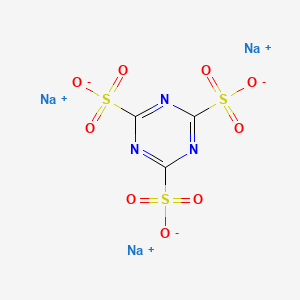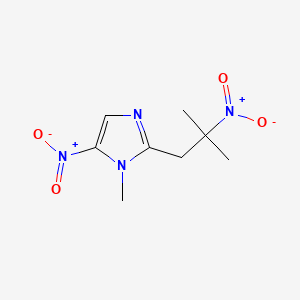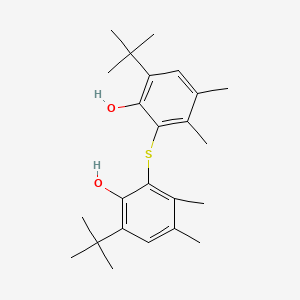
2,2'-Thiobis(6-tert-butyl-3,4-xylenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its molecular formula C24H34O2S and a molecular weight of 386.6 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(6-tert-butyl-3,4-xylenol) typically involves the reaction of 6-tert-butyl-3,4-xylenol with sulfur-containing reagents under controlled conditions. One common method includes the use of isophorone diisocyanate as a linkage in a two-step nucleophilic addition reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant agent.
Industry: It is widely used in the production of plastics, rubber, and other materials to enhance their durability and resistance to oxidation
Mécanisme D'action
The antioxidant properties of 2,2’-Thiobis(6-tert-butyl-3,4-xylenol) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing the oxidative degradation of materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby protecting materials and biological systems from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2-tert-butyl-6-(3-tert-butyl-5-chloro-2-hydroxyphenyl)sulfanyl-4-chlorophenol
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
Uniqueness
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) stands out due to its unique sulfur linkage, which enhances its antioxidant properties compared to similar compounds. This sulfur linkage allows for more effective neutralization of free radicals, making it a preferred choice in applications requiring high antioxidant efficiency .
Propriétés
Numéro CAS |
84824-95-3 |
|---|---|
Formule moléculaire |
C24H34O2S |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)sulfanyl-3,4-dimethylphenol |
InChI |
InChI=1S/C24H34O2S/c1-13-11-17(23(5,6)7)19(25)21(15(13)3)27-22-16(4)14(2)12-18(20(22)26)24(8,9)10/h11-12,25-26H,1-10H3 |
Clé InChI |
VHPXGAUSWUFUPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)SC2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
